(5-Bromofuran-2-yl)methanol

Organic Synthesis Heterocyclic Chemistry Building Block

(5-Bromofuran-2-yl)methanol (CAS 27230-58-6) is a brominated furan derivative with a hydroxymethyl group at the 2-position, serving as a versatile intermediate in organic synthesis. This heterocyclic building block features a molecular formula of C5H5BrO2 and a molecular weight of 177.00 g/mol, with typical commercial purity specifications ranging from 96% to 98%.

Molecular Formula C5H5BrO2
Molecular Weight 177 g/mol
CAS No. 27230-58-6
Cat. No. B1284017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)methanol
CAS27230-58-6
Molecular FormulaC5H5BrO2
Molecular Weight177 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)CO
InChIInChI=1S/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
InChIKeyCFLMVPYEVZXIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromofuran-2-yl)methanol CAS 27230-58-6: Sourcing Guide for This Bifunctional Furan Building Block


(5-Bromofuran-2-yl)methanol (CAS 27230-58-6) is a brominated furan derivative with a hydroxymethyl group at the 2-position, serving as a versatile intermediate in organic synthesis [1]. This heterocyclic building block features a molecular formula of C5H5BrO2 and a molecular weight of 177.00 g/mol, with typical commercial purity specifications ranging from 96% to 98% . The compound is characterized by its dual reactive handles: a bromine atom at the 5-position enabling cross-coupling chemistry, and a primary alcohol at the 2-position allowing derivatization into esters, ethers, or other functionalized structures [1]. Physicochemical data include a predicted density of 1.7±0.1 g/cm³, boiling point of 229.9±25.0 °C at 760 mmHg, and XLogP3 of 1.2 .

Why (5-Bromofuran-2-yl)methanol Cannot Be Arbitrarily Replaced by Other Furan Analogs


Generic substitution among brominated furan derivatives is not straightforward due to the compound's specific substitution pattern and dual functional group architecture. The presence of both a C5-bromine atom and a C2-hydroxymethyl group creates orthogonal reactivity that is not replicated in analogs lacking either functional handle or bearing different substitution patterns [1]. The bromine substituent at the 5-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings, while the hydroxymethyl group provides a handle for further derivatization without interfering with the halogen's coupling potential [2]. Additionally, the furan core's inherent reactivity as a π-excessive heterocycle differs substantially from thiophene-based analogs, with furans exhibiting approximately 9-12 times higher reactivity in electrophilic substitution reactions [3]. These factors collectively prevent simple interchange with closely related compounds such as 5-chlorofuran-2-yl)methanol, 5-bromo-2-furfural, or unsubstituted furfuryl alcohol without altering synthetic outcomes.

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)methanol vs. Closest Analogs


Dual Orthogonal Functionality: Bromine and Hydroxymethyl vs. Mono-Functional Analogs

(5-Bromofuran-2-yl)methanol possesses both a bromine atom at the 5-position and a hydroxymethyl group at the 2-position on the furan ring, enabling orthogonal reactivity patterns not available in mono-functional analogs such as 2-bromofuran or furfuryl alcohol [1]. The bromine substituent facilitates further functionalization via cross-coupling reactions, while the hydroxymethyl group allows for derivatization into esters, ethers, or other modified structures without mutual interference [1].

Organic Synthesis Heterocyclic Chemistry Building Block

Furan Core Reactivity Advantage: Electrophilic Substitution Rates vs. Thiophene Analogs

Compounds containing a furan core, including (5-Bromofuran-2-yl)methanol, benefit from the inherent electronic properties of furan as a π-excessive heterocycle. Quantitative studies of electrophilic acetylation reactions demonstrate that furan is more reactive than thiophene by a factor of 9.3 (using iodine catalyst) or 11.9 (using tin tetrachloride catalyst) [1]. This represents the first quantitative comparison of the reactivities of these two heterocyclic rings in electrophilic substitution where a proton is displaced [1].

Electrophilic Substitution Heterocycle Reactivity Synthetic Planning

Bromine Leaving Group Advantage: Cross-Coupling Reactivity vs. Chloro Analogs

The C5-bromine atom in (5-Bromofuran-2-yl)methanol provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro-substituted analogs. In nucleophilic substitution and cross-coupling contexts, the reactivity order for halogen leaving groups on aromatic systems follows RI > RBr > RCl [1]. Brominated furan derivatives undergo Sonogashira coupling efficiently for the construction of enyne and ene-diyne moieties, with the bromine atom providing an optimal balance between oxidative addition facility and compound stability [2]. Chloro derivatives of furan exhibit substantially lower reactivity and may require more forcing conditions or specialized catalyst systems [1].

Cross-Coupling Palladium Catalysis Sonogashira Reaction

Storage Stability Profile: Temperature and Atmosphere Requirements

(5-Bromofuran-2-yl)methanol requires specific storage conditions to maintain product integrity. The compound is recommended for storage at -20°C under inert atmosphere (argon) and protected from light . It is reported to undergo slow oxidation when exposed to air . This stability profile differs from more robust analogs such as the corresponding carboxylate esters, which generally exhibit greater ambient stability but lack the alcohol functionality for direct derivatization.

Chemical Stability Storage Conditions Procurement Planning

Optimal Research Applications for (5-Bromofuran-2-yl)methanol Based on Quantitative Evidence


Sequential Derivatization in Multi-Step Pharmaceutical Intermediate Synthesis

In pharmaceutical intermediate synthesis requiring orthogonal functionalization, (5-Bromofuran-2-yl)methanol enables sequential derivatization without protection/deprotection steps. The bromine atom at the 5-position can undergo Sonogashira or Suzuki cross-coupling to install aryl, alkynyl, or alkenyl substituents, while the intact C2-hydroxymethyl group remains available for subsequent esterification, etherification, or oxidation. This orthogonal reactivity pattern, derived from the compound's dual-functional architecture, reduces synthetic step count compared to using mono-functional analogs sequentially [4].

Sonogashira Coupling for Enyne and Ene-Diyne Construction

The C5-bromine substituent in (5-Bromofuran-2-yl)methanol provides optimal reactivity for Sonogashira coupling applications. Compared to chloro analogs, the bromo derivative offers substantially higher reactivity due to the favorable leaving group hierarchy (RI > RBr > RCl), enabling milder reaction conditions and broader substrate tolerance [4]. Brominated furan substrates have been successfully employed in Sonogashira couplings to construct furanose-derived enyne and ene-diyne moieties found in biologically relevant structures [3].

Electrophilic Functionalization Sequences Requiring High Furan Core Reactivity

When synthetic routes involve electrophilic substitution steps, (5-Bromofuran-2-yl)methanol benefits from the furan core's inherently high reactivity. Quantitative studies demonstrate furan is 9.3 to 11.9 times more reactive than thiophene in electrophilic acetylation reactions [4]. For applications where thiophene analogs are being considered, this substantial reactivity differential justifies selecting the furan-based building block when milder conditions, faster reaction kinetics, or lower catalyst loadings are desired [4].

Building Block for Heterocyclic Library Synthesis in Medicinal Chemistry

(5-Bromofuran-2-yl)methanol serves as a valuable entry point for generating diverse heterocyclic libraries. Its dual functional groups allow independent modification of two positions on the furan scaffold, enabling systematic structure-activity relationship (SAR) exploration. The compound's classification as a brominated furan derivative with a hydroxymethyl group makes it suitable for generating structurally diverse analogs through parallel synthesis approaches [4], with the bromine atom providing a reliable handle for palladium-catalyzed diversification while the alcohol enables introduction of varied pharmacophoric elements.

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